Antifungal agent 60

triazole antifungal Candida albicans drug resistance

Antifungal agent 60 (also designated compound is a rationally designed novel triazole antifungal agent that inhibits ergosterol biosynthesis via direct targeting of fungal CYP51 (lanosterol 14α-demethylase). This compound features an alkynyl-methoxyl side chain engineered to circumvent common fluconazole resistance mechanisms while maintaining potent broad-spectrum activity across clinically relevant fungal pathogens.

Molecular Formula C22H18F2N4O2
Molecular Weight 408.4 g/mol
Cat. No. B12382917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 60
Molecular FormulaC22H18F2N4O2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N
InChIInChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1
InChIKeyLKBWEXJYRWLMSU-OPAMFIHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 60 Procurement Guide: Novel Triazole CYP51 Inhibitor with Broad-Spectrum Activity Against Drug-Resistant Candida


Antifungal agent 60 (also designated compound 16) is a rationally designed novel triazole antifungal agent that inhibits ergosterol biosynthesis via direct targeting of fungal CYP51 (lanosterol 14α-demethylase) [1]. This compound features an alkynyl-methoxyl side chain engineered to circumvent common fluconazole resistance mechanisms while maintaining potent broad-spectrum activity across clinically relevant fungal pathogens [1]. Antifungal agent 60 demonstrates quantifiable in vitro activity against seven human pathogenic fungal species, including fluconazole-resistant Candida albicans isolates and multi-drug resistant Candida auris isolates, with validated in vivo efficacy in a Galleria mellonella infection model [1].

Antifungal Agent 60: Why Conventional Fluconazole and Older Triazoles Are Insufficient for Resistant Infections


Fluconazole and earlier-generation triazole antifungals face escalating clinical resistance driven by multiple mechanisms including CYP51 active-site mutations, target overexpression, and drug efflux pump upregulation [1]. Epidemiological surveillance indicates that fluconazole resistance now affects 12% of Candida glabrata, 17% of C. parapsilosis, and up to 20% of other Candida species across European clinical isolates, with similar or higher rates documented in other global regions [2]. Furthermore, the emergence of multi-drug resistant Candida auris—for which conventional azoles exhibit limited to no activity—necessitates novel triazole scaffolds with improved target engagement profiles [1]. Substituting Antifungal agent 60 with generic fluconazole or structurally similar azoles in research settings fails to address these resistance-conferring molecular adaptations, potentially yielding false-negative results in drug discovery campaigns targeting resistant phenotypes or compromising the translational relevance of preclinical findings [1][2].

Antifungal Agent 60 Quantitative Differentiation Evidence: Direct Comparator Analysis


Antifungal Agent 60 Demonstrates 4-Fold Superior Fungal Growth Inhibition Versus Fluconazole at Quarter Concentration

Antifungal agent 60 (compound 16) exhibited significantly superior fungal growth inhibition compared to fluconazole in head-to-head testing against multiple fungal strains. Specifically, 0.5 μg/mL of Antifungal agent 60 was more effective at inhibiting fungal growth than 2 μg/mL of fluconazole across the tested strains, representing a 4-fold lower concentration achieving greater inhibition [1]. This finding demonstrates that Antifungal agent 60 achieves superior pharmacodynamic effect at substantially reduced exposure levels relative to the clinical benchmark triazole.

triazole antifungal Candida albicans drug resistance MIC comparison CYP51 inhibition

Antifungal Agent 60 Broad-Spectrum Activity Profile: MIC ≤0.125 μg/mL Against C. albicans and C. glabrata

In standardized in vitro antifungal susceptibility testing, Antifungal agent 60 and structurally related compounds from the same series exhibited potent activity against Candida albicans SC5314 and Candida glabrata 537, achieving MIC values of ≤0.125 μg/mL [1]. This low MIC value indicates high intrinsic potency against these clinically relevant species, including C. glabrata which is known for reduced susceptibility to fluconazole. Notably, Antifungal agent 60 was among three compounds (16, 18, and 29) that demonstrated broad-spectrum activity across all seven human pathogenic fungal species tested [1].

MIC determination Candida glabrata azole resistance broad-spectrum antifungal CLSI methodology

Antifungal Agent 60 Biofilm Inhibition and Eradication: Complete Growth Inhibition at 16 μg/mL and Mature Biofilm Destruction at 64 μg/mL

Antifungal agent 60, identified as the most active compound in the series, demonstrated quantifiable anti-biofilm activity against Candida albicans SC5314. At 16 μg/mL, Antifungal agent 60 completely inhibited the growth of C. albicans SC5314 over a 24-hour period, preventing biofilm formation entirely [1]. Furthermore, at 64 μg/mL, Antifungal agent 60 affected biofilm formation and destroyed pre-formed mature biofilm structures [1]. This dual activity—prevention of biofilm initiation and eradication of established biofilms—represents a significant functional attribute not uniformly observed among conventional triazole antifungals.

biofilm inhibition biofilm eradication Candida albicans biofilm persister cells anti-biofilm agent

Antifungal Agent 60 Safety Profile: Low Cytotoxicity, Low Hemolytic Activity, and Favorable ADMET Properties

Antifungal agent 60 was evaluated for preliminary safety and drug-like properties, demonstrating low cytotoxicity in mammalian cell assays and low hemolytic activity against erythrocytes [1]. The compound also exhibited favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in computational and in vitro assessments [1]. These safety and pharmacokinetic characteristics are essential prerequisites for any compound intended for in vivo efficacy testing or potential translational development.

cytotoxicity hemolytic activity ADMET therapeutic index safety pharmacology

Antifungal Agent 60 Validated In Vivo Efficacy in Galleria mellonella Infection Model

Antifungal agent 60 was the sole compound from the alkynyl-methoxyl triazole series reported to demonstrate potent in vivo antifungal efficacy in the Galleria mellonella (wax moth larva) infection model [1]. This invertebrate model serves as an established intermediate screening platform for assessing compound efficacy in a living host system prior to mammalian studies. The confirmation of in vivo activity distinguishes Antifungal agent 60 from compounds that exhibit compelling in vitro potency but fail to translate to whole-organism efficacy due to pharmacokinetic limitations, metabolic instability, or host toxicity.

in vivo efficacy Galleria mellonella invertebrate infection model preclinical validation antifungal therapy

Antifungal Agent 60 Retains Activity Despite Common CYP51 Active Site Mutation

Mechanistic studies using Saccharomyces cerevisiae strains engineered to overexpress recombinant CYP51 or drug efflux pumps revealed that Antifungal agent 60 targets CYP51 and is not significantly affected by a common active site mutation associated with fluconazole resistance [1]. This finding indicates that the structural modifications incorporated into Antifungal agent 60—particularly the alkynyl-methoxyl side chain—confer improved target binding characteristics that circumvent one of the primary resistance mechanisms limiting fluconazole's clinical utility. However, the compound remains susceptible to target overexpression and efflux by both MFS and ABC transporters, providing a defined resistance susceptibility profile [1].

CYP51 mutation azole resistance mechanism target engagement Saccharomyces cerevisiae model resistance profiling

Antifungal Agent 60: Optimal Research Applications and Procurement Use Cases


High-Throughput Screening for Novel Antifungal Synergists Against Drug-Resistant Candida

Given Antifungal agent 60's demonstrated activity against fluconazole-resistant C. albicans isolates and multi-drug resistant C. auris isolates [1], this compound is optimally deployed as a reference triazole in combination screening campaigns. Researchers investigating synergistic partners (e.g., efflux pump inhibitors, calcineurin inhibitors, or cell wall-targeting agents) can use Antifungal agent 60 at 0.5 μg/mL—the concentration shown to outperform 2 μg/mL fluconazole—to identify compounds that potentiate triazole activity against resistant strains. The compound's favorable safety profile supports extended incubation in cell-based synergy assays without confounding cytotoxicity [1].

Candida Biofilm Pharmacology and Persister Cell Eradication Studies

Antifungal agent 60's quantifiable anti-biofilm activity—complete growth inhibition at 16 μg/mL and mature biofilm destruction at 64 μg/mL against C. albicans SC5314 [1]—makes it a valuable tool for investigators studying biofilm-associated drug tolerance. The defined concentration thresholds for biofilm inhibition versus eradication enable precise experimental design for: (1) screening biofilm dispersal agents in combination with 16 μg/mL Antifungal agent 60; (2) evaluating persister cell susceptibility using 64 μg/mL Antifungal agent 60 in time-kill assays; and (3) transcriptomic or proteomic profiling of biofilm-resident cells exposed to sub- and supra-inhibitory concentrations.

In Vivo Preclinical Validation Using Galleria mellonella Infection Model

As the only compound from the alkynyl-methoxyl triazole series with demonstrated in vivo efficacy in the G. mellonella model [1], Antifungal agent 60 is the logical selection for investigators seeking to validate in vitro findings in a living host system prior to mammalian studies. The G. mellonella model enables rapid, cost-effective assessment of compound tolerability, dosing regimens, and efficacy against systemic candidiasis. Antifungal agent 60's favorable ADMET properties [1] support its use in this intermediate screening platform, reducing the probability of PK/PD-related false-negatives that might occur with less optimized analogs.

CYP51 Resistance Mechanism Profiling and Structure-Activity Relationship Studies

Antifungal agent 60's defined resistance susceptibility profile—retention of activity against a common CYP51 active site mutation but susceptibility to target overexpression and efflux pump-mediated resistance [1]—makes it an ideal reference compound for mechanistic resistance studies. Investigators can employ Antifungal agent 60 in Saccharomyces cerevisiae or Candida strains engineered with defined resistance genotypes to: (1) benchmark novel CYP51 inhibitors against a compound with characterized resistance liabilities; (2) screen for efflux pump inhibitors that restore Antifungal agent 60 susceptibility in MFS- or ABC-overexpressing strains; and (3) conduct molecular docking studies to inform rational design of next-generation triazoles with improved resistance profiles.

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